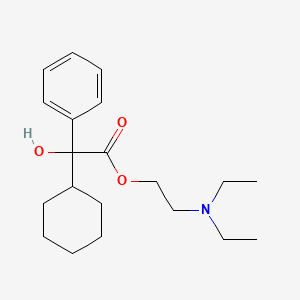![molecular formula C22H20N2O2S2 B11627494 2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11627494.png)
2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(エチルスルホニル)エチル]スルファニル}-4,6-ジフェニルピリジン-3-カルボニトリルは、ピリジン誘導体のクラスに属する有機化合物です。この化合物は、ピリジン環にエチルスルホニル基とジフェニル基が置換され、さらにカルボニトリル官能基が存在していることを特徴としています。
準備方法
合成経路と反応条件
2-{[2-(エチルスルホニル)エチル]スルファニル}-4,6-ジフェニルピリジン-3-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ピリジン環の形成: ピリジン環は、アルデヒドとアンモニアなどの適切な前駆体を含む縮合反応によって合成できます。
エチルスルホニル基の導入: エチルスルホニル基は、エチルスルホニルクロリドと適切な塩基を用いた求核置換反応によって導入できます。
ジフェニル基の付加: ジフェニル基は、ベンゼンと適切な触媒を用いたフリーデル・クラフツアルキル化反応によって付加できます。
カルボニトリル基の形成: カルボニトリル基は、適切なニトリル前駆体を用いた求核置換反応によって導入できます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模に行われます。反応条件(温度、圧力、溶媒選択など)は、高い収率と純度を確保するために最適化されます。連続フローリアクターや自動合成システムは、効率とスケーラビリティを向上させるために使用される可能性があります。
化学反応の分析
反応の種類
2-{[2-(エチルスルホニル)エチル]スルファニル}-4,6-ジフェニルピリジン-3-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応と求電子置換反応は、ピリジン環とエチルスルホニル基のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 臭素化にはN-ブロモスクシンイミドなどのハロゲン化剤、メトキシ化にはメトキシドナトリウムなどの求核剤。
生成される主要な生成物
酸化: スルホキシドまたはスルホンを生成。
還元: アミンまたはアルコールを生成。
置換: ハロゲン化またはアルキル化誘導体を生成。
科学的研究の応用
2-{[2-(エチルスルホニル)エチル]スルファニル}-4,6-ジフェニルピリジン-3-カルボニトリルは、科学研究においてさまざまな応用が期待されています。
化学: より複雑な有機分子の合成における構成要素として使用されています。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 独自の化学構造から、潜在的な医薬品候補として注目されています。
産業: 先端材料や化学プロセスの開発に役立てられています。
作用機序
2-{[2-(エチルスルホニル)エチル]スルファニル}-4,6-ジフェニルピリジン-3-カルボニトリルの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、次のような方法で作用する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 受容体の活性を調節して、生物学的反応を引き出します。
遺伝子発現の変化: 細胞の増殖と分化に関連する遺伝子の発現に影響を与えます。
類似化合物との比較
類似化合物
- 2-{[2-(メチルスルホニル)エチル]スルファニル}-4,6-ジフェニルピリジン-3-カルボニトリル
- 2-{[2-(エチルスルホニル)エチル]スルファニル}-4,6-ジメチルニコチノニトリル
独自性
2-{[2-(エチルスルホニル)エチル]スルファニル}-4,6-ジフェニルピリジン-3-カルボニトリルは、官能基の組み合わせが独特であるため、化学的および生物学的特性が異なります。
特性
分子式 |
C22H20N2O2S2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
2-(2-ethylsulfonylethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N2O2S2/c1-2-28(25,26)14-13-27-22-20(16-23)19(17-9-5-3-6-10-17)15-21(24-22)18-11-7-4-8-12-18/h3-12,15H,2,13-14H2,1H3 |
InChIキー |
NIPRYOZJQUDXFI-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-6-methyl-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11627413.png)
![N-benzyl-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11627417.png)
![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627425.png)
methylidene]-2-methoxybenzamide](/img/structure/B11627427.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627434.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11627442.png)
![5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627445.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B11627447.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11627455.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627468.png)

![3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11627480.png)
![2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11627490.png)
